Cas no 825-54-7 ((cyclopent-1-en-1-yl)benzene)

(cyclopent-1-en-1-yl)benzene structure
(cyclopent-1-en-1-yl)benzene structure
상품 이름:(cyclopent-1-en-1-yl)benzene
CAS 번호:825-54-7
MF:C11H12
메가와트:144.212983131409
MDL:MFCD00019303
CID:728104
PubChem ID:136652

(cyclopent-1-en-1-yl)benzene 화학적 및 물리적 성질

이름 및 식별자

    • Benzene,1-cyclopenten-1-yl-
    • 1-PHENYLCYCLOPENTENE
    • cyclopenten-1-ylbenzene
    • 1-cyclopentenyl-benzene
    • 1-Phenyl-1-cyclopent-1-ene
    • Benzene,1-cyclopenten-1-yl
    • cyclopent-1-en-1-ylbenzene
    • cyclopent-1-enylbenzene
    • 1-Phenyl-1-cyclopentene
    • (1-Cyclopenten-1-yl)benzene
    • Cyclopentehgnnylbenzene
    • NSC 116894
    • (cyclopent-1-en-1-yl)benzene
    • 1-Cyclopenten-1-ylbenzene (ACI)
    • (Cyclopenten-1-yl)benzene
    • cyclopentenylbenzene
    • EN300-205133
    • NSC-116894
    • 825-54-7
    • CS-0239073
    • DTXSID20231798
    • NSC116894
    • Benzene, 1-cyclopenten-1-yl-
    • SY200069
    • AS-82219
    • MFCD00019303
    • 1-Cyclopenten-1-ylbenzene
    • phenylcyclopentene
    • F14027
    • DB-005759
    • AKOS003632371
    • 1-Cyclopenten-1-ylbenzene #
    • MDL: MFCD00019303
    • 인치: 1S/C11H12/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-3,6-8H,4-5,9H2
    • InChIKey: CXMYOMKBXNPDIW-UHFFFAOYSA-N
    • 미소: C1C=CC(C2CCCC=2)=CC=1

계산된 속성

  • 정밀분자량: 144.09400
  • 동위원소 질량: 144.093900383g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 149
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 4
  • 토폴로지 분자 극성 표면적: 0Ų

실험적 성질

  • 밀도: 1.000
  • 비등점: 225 ºC
  • 플래시 포인트: 84 ºC
  • 굴절률: 1.5396
  • PSA: 0.00000
  • LogP: 3.25390

(cyclopent-1-en-1-yl)benzene 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
P400103-10mg
1-Phenylcyclopentene
825-54-7
10mg
$ 50.00 2022-06-03
Enamine
EN300-205133-10.0g
(cyclopent-1-en-1-yl)benzene
825-54-7 95%
10g
$2269.0 2023-06-07
Enamine
EN300-205133-0.25g
(cyclopent-1-en-1-yl)benzene
825-54-7 95%
0.25g
$216.0 2023-06-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBRL074-100MG
(cyclopent-1-en-1-yl)benzene
825-54-7 95%
100MG
¥ 231.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBRL074-5G
(cyclopent-1-en-1-yl)benzene
825-54-7 95%
5g
¥ 3,630.00 2023-04-13
Chemenu
CM132927-5g
cyclopent-1-en-1-ylbenzene
825-54-7 97%
5g
$880 2024-07-23
Aaron
AR008JJ7-100mg
Cyclopent-1-en-1-ylbenzene
825-54-7 95%
100mg
$44.00 2025-01-23
abcr
AB463142-25g
Cyclopenten-1-ylbenzene; .
825-54-7
25g
€2292.90 2025-02-18
A2B Chem LLC
AD97463-50mg
Cyclopent-1-en-1-ylbenzene
825-54-7 95%
50mg
$142.00 2023-12-30
1PlusChem
1P008JAV-5g
Cyclopent-1-en-1-ylbenzene
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5g
$520.00 2025-02-24

(cyclopent-1-en-1-yl)benzene 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Potassium fluoride ,  18-Crown-6 Catalysts: Palladium diacetate ,  1H-Imidazolium, 1,3-bis(7,10-dicyclohexyl-9-phenanthrenyl)-4,5-dihydro-, chlorid… Solvents: Tetrahydrofuran ;  16 h, 50 °C
참조
Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand
Song, Chun; et al, Tetrahedron, 2005, 61(31), 7438-7446

합성회로 2

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ;  1 h, reflux
참조
Mo2C As Pre-Catalyst for the C-H Allylic Oxygenation of Alkenes and Terpenoids in the Presence of H2O2
Kallitsakis, Michael G.; et al, Organics, 2022, 3(3), 173-186

합성회로 3

반응 조건
1.1 Reagents: Acetic acid ;  1 h, 118 °C; 118 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
참조
Enantioselective Photoredox Catalysis Enabled by Proton-Coupled Electron Transfer: Development of an Asymmetric Aza-Pinacol Cyclization
Rono, Lydia J.; et al, Journal of the American Chemical Society, 2013, 135(47), 17735-17738

합성회로 4

반응 조건
1.1 Reagents: Zinc Catalysts: Nickel acetate ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Dimethylacetamide ;  15 min, rt
1.2 24 h, 100 °C
참조
Nickel-catalyzed Heck reaction of cycloalkenes using aryl sulfonates and pivalates
Zhou, Jianrong Steve; et al, Chemical Communications (Cambridge, 2021, 57(32), 3933-3936

합성회로 5

반응 조건
1.1 Reagents: Tetrabutylammonium iodide Solvents: (Trifluoromethyl)benzene ;  rt; 8 - 24 h, 25 °C
참조
Photoinduced Metal-Free Decarboxylative Transformations: Rapid Access to Amines, Alkyl Halides, and Olefins
Luo, Jia-jing; et al, European Journal of Organic Chemistry, 2023, 26(14),

합성회로 6

반응 조건
1.1 Catalysts: (T-4)-Tetrakis(triphenylphosphine)nickel ,  1,2-Bis(dicyclohexylphosphino)ethane Solvents: Diglyme ;  5 min, rt
1.2 Catalysts: Water ;  24 h, 110 °C
참조
Nickel-Catalyzed Direct Synthesis of Aryl Olefins from Ketones and Organoboron Reagents under Neutral Conditions
Lei, Chuanhu ; et al, Journal of the American Chemical Society, 2017, 139(17), 6086-6089

합성회로 7

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
참조
Regiospecific syn β-elimination of 2-arylalkyl p-toluenesulfonates via ortho-lithiation
Sakai, Makoto; et al, Memoirs of the Faculty of Science, 1994, 19(2), 139-44

합성회로 8

반응 조건
1.1 Reagents: Magnesium ,  Iodine Solvents: Diethyl ether
1.2 Solvents: Diethyl ether
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: p-Toluenesulfonic acid Solvents: Benzene
참조
Stereoselective synthesis of δ-lactones from 5-oxoalkanals via one-pot sequential acetalization, Tishchenko reaction, and lactonization by cooperative catalysis of samarium ion and mercaptan
Hsu, Jue-Liang; et al, Journal of Organic Chemistry, 2001, 66(25), 8573-8584

합성회로 9

반응 조건
참조
Synthesis and pharmacological activity of 6-aryl-2-azabicyclo[4.2.1]nonanes
Mazzocchiu, Paul H.; et al, Journal of Medicinal Chemistry, 1982, 25(12), 1473-6

합성회로 10

반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  3 h, reflux
참조
Synthesis of 1-phenyl-1,2-cyclohexadiene and 1-(2-bromocyclohex-2-en-1-yl)benzene and Wurtz-like condensation products in the reaction of 1-(2,3-dibromocyclohex-1-en-1-yl)benzene with zinc
Ceylan, Mustafa; et al, Journal of Chemical Research, 2002, (9), 416-419

합성회로 11

반응 조건
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Pentane ;  1 h, rt
참조
Highly active nickel catalysts for the isomerization of unactivated vinyl cyclopropanes to cyclopentenes
Zuo, Gang; et al, Angewandte Chemie, 2004, 43(17), 2277-2279

합성회로 12

반응 조건
1.1 Reagents: Zinc Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel ,  (R,R)-Ph-BPE Solvents: Dimethylformamide ;  15 min, rt
1.2 48 h, 100 °C
참조
Nickel-catalyzed Heck reaction of cycloalkenes with Inert C-O bonds of aryl carbonates and aryl sulfamates
Zeng, Xuqun; et al, Youji Huaxue, 2022, 42(9), 2981-2987

합성회로 13

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Palladium diacetate ,  P,P-Bis(1,1-dimethylethyl)-N-[2,8,9-tris(2-methylpropyl)-1λ5-2,5,8,9-tetraaza-1-… ;  0.5 h, 80 °C
참조
Advantageous Use of tBu2P-N=P(iBuNCH2CH2)3N in the Hiyama Coupling of Aryl Bromides and Chlorides
Raders, Steven M.; et al, Journal of Organic Chemistry, 2010, 75(5), 1744-1747

합성회로 14

반응 조건
1.1 Reagents: Potassium fluoride ,  18-Crown-6 Catalysts: Palladium diacetate ,  1H-Imidazolium, 1,3-bis(7,10-dicyclohexyl-9-phenanthrenyl)-4,5-dihydro-, chlorid… Solvents: Tetrahydrofuran ,  Water ;  24 h, 50 °C
참조
Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand
Song, Chun; et al, Tetrahedron, 2005, 61(31), 7438-7446

합성회로 15

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  [2-(Diphenylphosphino)phenyl]ferrocene Solvents: Toluene ;  24 h, 110 °C
참조
An active ferrocenyl triarylphosphine for palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides
Kwong, Fuk Yee; et al, Chemical Communications (Cambridge, 2004, (20), 2336-2337

합성회로 16

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-[Bis(1,1-dimethylethyl)phosphino]-N,N-diethylbenzamide Solvents: Toluene ;  19 h, 100 °C
참조
A simple and highly efficient P,O-type ligand for Suzuki-Miyaura cross-coupling of aryl halides
Kwong, Fuk Yee; et al, Chemical Communications (Cambridge, 2004, (17), 1922-1923

합성회로 17

반응 조건
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt → reflux; 30 min, reflux; reflux → 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Solvents: Water ;  cooled
1.4 Reagents: Acetic acid Solvents: Water ;  1.5 h, reflux; reflux → rt
1.5 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
참조
Enantioselective Hydroazidation of Trisubstituted Non-Activated Alkenes
Meyer, Daniel; et al, Angewandte Chemie, 2017, 56(36), 10858-10861

합성회로 18

반응 조건
1.1 Catalysts: Bis(hexafluoroacetylacetonato)palladium ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  10 min, rt
1.2 Reagents: Diisopropylethylamine ;  27 h, 120 °C
참조
Selective arylation at the vinylic site of cyclic olefins
Wu, Xiaojin; et al, Chemical Communications (Cambridge, 2013, 49(42), 4794-4796

합성회로 19

반응 조건
1.1 Reagents: Perchloric acid Solvents: Dichloromethane
참조
Tris(aryl)aminium hexachloroantimonate: convenient one-electron oxidations for chemical electron transfer with bicyclic azoalkanes and bicyclo[2.1.0]pentanes
Adam, Waldemar; et al, Tetrahedron Letters, 1994, 35(48), 9027-30

합성회로 20

반응 조건
1.1 Solvents: o-Xylene ;  24 h, 160 °C
참조
Synthesis of 1-Pyrroline by Denitrogenative Ring Expansion of Cyclobutyl Azides under Thermal Conditions
Miki, Yuya; et al, Advanced Synthesis & Catalysis, 2021, 363(14), 3481-3484

합성회로 21

반응 조건
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
참조
Phenylation of alkenyl triflates: reaction with tetrabutylammonium difluorotriphenylstannate
Martinez, A. Garcia; et al, Synlett, 1994, (12), 1047-8

합성회로 22

반응 조건
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium ,  Bis(pinacolato)diborane ;  16 h, 60 °C
1.2 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Tetrahydrofuran ,  Water ;  16 h, 50 °C
참조
Functionalization of Unactivated Alkenes through Iridium-Catalyzed Borylation of Carbon-Hydrogen Bonds. Mechanism and Synthetic Applications
Olsson, Vilhelm J.; et al, Journal of Organic Chemistry, 2009, 74(20), 7715-7723

합성회로 23

반응 조건
1.1 Reagents: 2-Butanol, 2-methyl-, sodium salt (1:1) Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Nickel, bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylid… Solvents: Toluene ;  2 h, 80 °C
참조
Olefin functionalization/isomerization enables stereoselective alkene synthesis
Liu, Chen-Fei; et al, Nature Catalysis, 2021, 4(8), 674-683

합성회로 24

반응 조건
1.1 Reagents: Lithium carbonate (Li2CO3) Catalysts: 1,3-Bis(diphenylphosphino)propane ,  Bis(hexafluoroacetylacetonato)palladium Solvents: Veratrole ;  48 h, 120 °C
참조
Achieving Vinylic Selectivity in Mizoroki-Heck Reaction of Cyclic Olefins
Wu, Xiaojin; et al, Chemistry - A European Journal, 2013, 19(19), 6014-6020

합성회로 25

반응 조건
1.1 Reagents: Cesium fluoride Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2,8,9-Tris(phenylmethyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: 1,4-Dioxane ;  30 min, rt; 40 h, 100 °C
참조
Highly active palladium catalysts supported by bulky proazaphosphatrane ligands for Stille cross-coupling: Coupling of aryl and vinyl chlorides, room temperature coupling of aryl bromides, coupling of aryl triflates, and synthesis of sterically hindered biaryls
Su, Weiping; et al, Journal of the American Chemical Society, 2004, 126(50), 16433-16439

합성회로 26

반응 조건
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
참조
Reactions of Vinyl and Aryl Triflates with Hypervalent Tin Reagents
Garcia Martinez, Antonio; et al, Organometallics, 2001, 20(5), 1020-1023

합성회로 27

반응 조건
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C → rt; 30 min, rt; 2 h, reflux
참조
Identification and Preclinical Evaluation of the Bicyclic Pyrimidine γ-Secretase Modulator BMS-932481
Boy, Kenneth M. ; et al, ACS Medicinal Chemistry Letters, 2019, 10(3), 312-317

합성회로 28

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
참조
Regiospecific syn β-elimination of 2-arylalkyl p-toluenesulfonates via ortho-lithiation
Sakai, Makoto; et al, Memoirs of the Faculty of Science, 1994, 19(2), 139-44

합성회로 29

반응 조건
1.1 Catalysts: Triphenylsilane ,  Stereoisomer of [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2… Solvents: Hexane ;  3 h, 80 °C
1.2 Reagents: Oxygen
참조
Modular Ni(0)/Silane Catalytic System for the Isomerization of Alkenes
Kawamura, Kiana E.; et al, Organometallics, 2022, 41(4), 486-496

합성회로 30

반응 조건
참조
UV-laser photochemistry of azoalkanes: surprising effects of phenyl substitution on the lifetimes of 1,3-cyclopentanediyl and 1,4-cyclohexanediyl triplet diradicals
Adam, Waldemar; et al, Journal of the American Chemical Society, 1989, 111(2), 751-3

(cyclopent-1-en-1-yl)benzene Raw materials

(cyclopent-1-en-1-yl)benzene Preparation Products

(cyclopent-1-en-1-yl)benzene 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:825-54-7)(cyclopent-1-en-1-yl)benzene
A851263
순결:99%/99%
재다:1g/5g
가격 ($):188.0/649.0